4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
CAS No.: 941950-82-9
Cat. No.: VC6046231
Molecular Formula: C20H17FN2O3S3
Molecular Weight: 448.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941950-82-9 |
|---|---|
| Molecular Formula | C20H17FN2O3S3 |
| Molecular Weight | 448.55 |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C20H17FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
| Standard InChI Key | DINRZKDZFCFKJU-UHFFFAOYSA-N |
| SMILES | C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide, reflecting its distinct functional groups:
-
A 4-fluorophenylsulfonyl group attached to a butanamide backbone.
-
A thiochromeno[4,3-d]thiazol-2-yl heterocyclic system as the amine substituent.
Its molecular formula is C₂₀H₁₇FN₂O₃S₃, with a molecular weight of 448.55 g/mol. The presence of three sulfur atoms and a fluorine atom contributes to its distinct electronic and steric properties.
Structural Components and Stereoelectronic Properties
The molecule comprises three key regions:
-
Sulfonamide Moiety: The 4-fluorophenylsulfonyl group enhances lipophilicity and potential enzyme-binding affinity, a common feature in antimicrobial and anticancer agents.
-
Thiochromeno-Thiazole Core: The fused bicyclic system (thiochromene + thiazole) introduces rigidity and π-π stacking capabilities, which may influence interactions with biological targets.
-
Butanamide Linker: A four-carbon chain bridges the sulfonamide and heterocyclic groups, providing conformational flexibility while maintaining spatial orientation.
Key computed properties include:
-
Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 5 acceptors (sulfonyl O, thiazole N, amide O).
-
Rotatable Bonds: 7, primarily in the butanamide linker and sulfonamide group.
Synthetic Pathways and Challenges
General Synthesis Strategy
While no explicit synthesis route for this compound is documented, analogous protocols suggest a multi-step approach:
-
Thiochromeno-Thiazole Synthesis:
-
Condensation of 2-aminothiophenol derivatives with α-haloketones to form the thiazole ring.
-
Cyclization via Friedel-Crafts alkylation to construct the thiochromene moiety.
-
-
Sulfonylation and Amidation:
-
Sulfonation of 4-fluorothiophenol using chlorosulfonic acid, followed by coupling to bromobutanoic acid.
-
Activation of the carboxylic acid (e.g., via HOBt/EDCI) and reaction with the thiochromeno-thiazole amine.
-
Reaction Conditions and Optimization
Critical parameters include:
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for amide coupling.
-
Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization steps.
-
Temperature: Moderate heating (50–80°C) to drive sulfonylation without decomposition.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary studies on analogs suggest:
-
Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes via the planar thiochromeno-thiazole system.
-
Apoptosis Induction: ROS generation mediated by sulfur-containing heterocycles.
Analytical Characterization
Spectroscopic Methods
-
¹H/¹³C NMR: Distinct signals for the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 8.1–8.3 ppm), and amide NH (δ 10.2 ppm).
-
HRMS: Expected [M+H]⁺ at m/z 449.5432 (calculated for C₂₀H₁₈FN₂O₃S₃).
Computational and Physicochemical Data
Table 1: Key Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume